1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE is a chemical compound with the molecular formula C30H52O2I2 It is characterized by the presence of two iodine atoms and two dodecyloxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE typically involves the iodination of 1,2-(DIDODECYLOXY)BENZENE. . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Wirkmechanismus
The mechanism of action of 1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE involves its interaction with molecular targets through its iodine atoms and dodecyloxy groups. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE can be compared with other similar compounds, such as:
1,4-Diiodobenzene: Used in similar substitution and coupling reactions but lacks the dodecyloxy groups.
1,2-Diiodobenzene: Similar in structure but without the dodecyloxy groups, leading to different chemical properties and applications.
The presence of dodecyloxy groups in this compound makes it unique, providing additional sites for chemical reactions and influencing its solubility and reactivity.
Eigenschaften
CAS-Nummer |
181144-60-5 |
---|---|
Molekularformel |
C30H52I2O2 |
Molekulargewicht |
698.553 |
IUPAC-Name |
1,2-didodecoxy-4,5-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
NOGHTCGPTNOTAD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)I)I |
Synonyme |
1,2-DIIODO-4,5-(DIDODECYLOXY)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.